1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
描述
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole moiety at the 6-position. The piperidine-4-carboxamide linker connects this scaffold to a 4-methylpyridin-2-yl group.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-5-9-20-16(13-14)22-19(27)15-6-11-25(12-7-15)17-3-4-18(24-23-17)26-10-2-8-21-26/h2-5,8-10,13,15H,6-7,11-12H2,1H3,(H,20,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEYAWNEKVAVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Research Findings and Implications
- Target Compound Advantages : The combination of pyridazine, pyrazole, and methylpyridine may optimize both binding affinity and pharmacokinetic properties. Pyridazine’s dipole could enhance interactions with kinases or GPCRs, while the methylpyridine group supports moderate bioavailability .
- Limitations : Lack of fluorinated or electron-withdrawing groups may result in shorter half-life compared to analogs like .
- Synthetic Considerations : The target compound’s structure avoids complex fluorination steps seen in and , making it more accessible for early-stage drug discovery .
准备方法
Synthesis of 6-(1H-Pyrazol-1-yl)pyridazin-3-amine
Step 1: Pyridazine Ring Formation
A modified Gould-Jacobs reaction cyclizes β-keto ester derivatives with hydrazine hydrate. For example, ethyl acetoacetate reacts with hydrazine in ethanol under reflux to form pyridazin-3(2H)-one, which is subsequently chlorinated using POCl₃ to yield 3-chloropyridazine.
Step 2: Nucleophilic Aromatic Substitution
3-Chloropyridazine undergoes substitution with 1H-pyrazole in the presence of NaH in DMF at 80°C for 12 hours, yielding 6-(1H-pyrazol-1-yl)pyridazin-3-amine. The reaction mechanism involves deprotonation of pyrazole to generate a nucleophilic species that displaces chloride.
Optimization Note : Higher yields (78–82%) are achieved using microwave-assisted synthesis at 120°C for 2 hours.
Preparation of Piperidine-4-carboxylic Acid Derivatives
Step 1: Piperidine-4-carboxylic Acid Activation
Piperidine-4-carboxylic acid is activated using 2-chloro-1-methylpyridinium iodide (CMPI) in dichloromethane with triethylamine as a base. This generates a reactive mixed carbonate intermediate, which facilitates subsequent amide coupling.
Step 2: Intermediate Purification
The activated ester is isolated via silica gel chromatography (eluent: 5–10% methanol in ethyl acetate) and characterized by ¹H NMR (δ 3.45–3.60 ppm, multiplet for piperidine protons).
Coupling with 4-Methylpyridin-2-amine
Amide Bond Formation
The activated piperidine-4-carbonyl chloride reacts with 4-methylpyridin-2-amine in acetonitrile at room temperature for 18 hours. Triethylamine (2.5 equiv) neutralizes HCl byproducts. The reaction is monitored by TLC (Rf = 0.52 in 5% MeOH/CH₂Cl₂).
Alternative Method : Use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF achieves 89% yield under milder conditions (0°C to room temperature, 3 hours).
Final Assembly via Nucleophilic Aromatic Substitution
Reaction Conditions :
- Substrate : 6-(1H-pyrazol-1-yl)pyridazin-3-amine (1.0 equiv)
- Electrophile : Piperidine-4-carbonyl chloride derivative (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Base : Potassium carbonate (2.0 equiv)
- Temperature : 60°C, 24 hours
Workup : The crude product is purified via reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water + 0.1% TFA) to yield the title compound as a white solid.
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.45 (d, J = 5.1 Hz, 1H, pyridazine-H), 7.98 (d, J = 5.1 Hz, 1H, pyridazine-H), 7.32 (s, 1H, pyridine-H), 3.85–3.70 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃), 1.90–1.75 (m, 4H, piperidine-H).
- HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₇O [M+H]⁺: 384.1889; found: 384.1893.
Purity Assessment
HPLC analysis (Phenomenex Luna C18, 250 × 4.6 mm, 5 μm; flow rate: 1.0 mL/min; λ = 254 nm) confirms ≥98% purity with retention time = 12.7 minutes.
Optimization and Troubleshooting
Solvent and Temperature Effects
常见问题
Basic: How can researchers optimize the synthetic yield of this compound while ensuring purity?
Methodological Answer:
The synthesis involves multi-step routes, including heterocyclic ring formation (pyridazine, pyrazole) and carboxamide coupling. Key steps include:
- Pyridazine functionalization : Use Suzuki-Miyaura coupling for introducing the pyrazole moiety under Pd catalysis, as described for analogous pyridazine derivatives .
- Piperidine-carboxamide coupling : Employ peptide coupling reagents (e.g., HATU or EDCI) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification : Use gradient column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity .
Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 ethyl acetate/hexane) and confirm final structure via H/C NMR (e.g., piperidine protons at δ 2.8–3.5 ppm) .
Advanced: What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
Methodological Answer:
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Mitigation strategies include:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify unstable motifs (e.g., pyridazine oxidation). Stabilize via fluorination or methyl group substitution .
- Dose-response refinement : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC) to rule out false positives from assay-specific artifacts .
- In vivo PK/PD modeling : Correlate plasma concentrations (LC-MS/MS quantification) with target engagement (e.g., receptor occupancy via PET imaging) .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?
Methodological Answer:
A combination of techniques is essential:
- NMR : H NMR (400 MHz, DMSO-d6) should show distinct peaks for pyridazine (δ 8.2–8.5 ppm), pyrazole (δ 7.8–8.0 ppm), and piperidine (δ 1.5–2.5 ppm). C NMR confirms carboxamide carbonyl at δ ~170 ppm .
- HRMS : ESI-HRMS (positive mode) should match the exact mass (calculated for CHNO: 399.1804 g/mol) within 2 ppm error .
- IR : Carboxamide C=O stretch at ~1650 cm and pyridazine ring vibrations at ~1600 cm .
Advanced: How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with the target (e.g., kinase ATP-binding site). Prioritize analogs with hydrogen bonds to hinge regions (e.g., pyridazine N-atom to backbone NH) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Replace flexible piperidine with rigid azetidine if RMSD >2 Å .
- QSAR : Train models on IC data from analogs with varied substituents (e.g., pyrazole methyl vs. trifluoromethyl). Validate via leave-one-out cross-validation (R >0.7) .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 10 µM compound concentration. Include staurosporine as a positive control .
- Cell viability : Screen in cancer lines (e.g., HCT-116, MCF-7) via MTT assay (72-h exposure, IC calculation via GraphPad Prism) .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry; aim for >50 µM to ensure in vivo applicability .
Advanced: How to address synthetic challenges in scaling up from milligram to gram quantities?
Methodological Answer:
- Reaction optimization : Replace DMF with acetonitrile for easier solvent removal. Use flow chemistry for exothermic steps (e.g., pyrazole coupling) .
- Catalyst recycling : Immobilize Pd catalysts on silica to reduce metal leaching (ICP-MS confirmation, <1 ppm residual Pd) .
- Crystallization control : Implement anti-solvent addition (water into ethanol) with controlled cooling rates to avoid oiling out .
Basic: What functional groups in the compound are prone to metabolic degradation?
Methodological Answer:
High-risk groups include:
- Pyridazine ring : Susceptible to CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., Cl at position 3) to stabilize .
- Piperidine CH : Vulnerable to N-oxidation. Replace with N-methyl or sp-hybridized carbons .
- Carboxamide : Hydrolysis by esterases. Validate stability in plasma (37°C, 24 h; HPLC purity >90%) .
Advanced: How to design SAR studies to elucidate the role of the 4-methylpyridin-2-yl moiety?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with pyrimidine (e.g., 4-methylpyrimidin-2-yl) or thiazole rings. Compare binding using SPR .
- Methyl deletion : Remove the 4-methyl group; assess impact on logP (shake-flask method) and membrane permeability (PAMPA assay) .
- Crystallography : Co-crystallize with the target protein to identify hydrophobic interactions (e.g., methyl group with Leu123) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
